molecular formula C22H30N4O5S B1675463 Linaprazan mesylate CAS No. 855998-67-3

Linaprazan mesylate

Numéro de catalogue: B1675463
Numéro CAS: 855998-67-3
Poids moléculaire: 462.6 g/mol
Clé InChI: QCHUWMQLRFKFDK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Linaprazan mesylate is a bio-active chemical.

Applications De Recherche Scientifique

Clinical Applications

  • Gastroesophageal Reflux Disease (GERD)
    • Linaprazan mesylate is primarily being developed for the treatment of moderate to severe erosive gastroesophageal reflux disease (eGERD). Clinical trials have demonstrated its efficacy in healing erosive esophagitis, with healing rates significantly higher than those observed with standard treatments like lansoprazole. In a Phase II study, linaprazan glurate (the prodrug form) achieved a healing rate of 89% compared to 38% for lansoprazole .
  • Erosive Esophagitis
    • The compound has shown effectiveness in treating erosive esophagitis, with studies indicating that it can provide rapid symptom relief and promote mucosal healing. The LEED trial indicated an overall mean healing rate of 80% for patients treated with linaprazan glurate, further establishing its potential as a superior treatment option .
  • Helicobacter pylori Infection
    • There is ongoing research into the efficacy of this compound in conjunction with antibiotic therapy for Helicobacter pylori eradication. Given its mechanism, it may enhance the effectiveness of antibiotics by creating a more favorable gastric environment for treatment .

Pharmacokinetics and Safety Profile

This compound exhibits a favorable pharmacokinetic profile characterized by:

  • Longer Duration of Action: Compared to its predecessor linaprazan, this compound has been shown to maintain effective plasma levels longer, minimizing the need for higher doses that could lead to adverse effects.
  • Lower Cmax Levels: The administration results in approximately 75% lower peak plasma concentrations than linaprazan, reducing the risk of liver enzyme elevations associated with high drug concentrations .

Table 1: Summary of Clinical Trials Involving this compound

Study TypePopulationInterventionPrimary OutcomeResults
Phase IHealthy VolunteersThis compoundSafety and TolerabilityWell tolerated with no serious adverse events reported
Phase IIPatients with eGERDLinaprazan Glurate vs LansoprazoleHealing Rates89% healing rate for linaprazan glurate vs 38% for lansoprazole
Phase IIIOngoingLinaprazan GlurateEfficacy and SafetyExpected to begin based on positive Phase II results

Propriétés

Numéro CAS

855998-67-3

Formule moléculaire

C22H30N4O5S

Poids moléculaire

462.6 g/mol

Nom IUPAC

8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide;methanesulfonic acid

InChI

InChI=1S/C21H26N4O2.CH4O3S/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25;1-5(2,3)4/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27);1H3,(H,2,3,4)

Clé InChI

QCHUWMQLRFKFDK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO.CS(=O)(=O)O

SMILES canonique

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO.CS(=O)(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Linaprazan mesylate;  AR-h044277AW;  AZD-0865 mesilate;  AZD-0865 mesylate;  Linaprazan mesilate.

Origine du produit

United States

Synthesis routes and methods

Procedure details

75 g 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-hydroxyethyl-imidazo[1,2-a]pyridine-6-carboxamide was suspended in 350 ml ethanol and cooled to 10° C. 21.9 g methanesulfonic acid, diluted with 56 ml ethanol was charged. After rinsing with ethanol (44 ml), the suspension was stirred until conversion to 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-hydroxyethyl-imidazo[1,2-a]pyridine-6-carboxamide mesylate salt form B was complete. The crystals of 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-hydroxyethyl-imidazo[1,2-a]pyridine-6-carboxamide mesylate salt form B were isolated and vacuum dried at 30° C. over night. Yield 99%.
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linaprazan mesylate
Reactant of Route 2
Reactant of Route 2
Linaprazan mesylate
Reactant of Route 3
Reactant of Route 3
Linaprazan mesylate
Reactant of Route 4
Linaprazan mesylate
Reactant of Route 5
Reactant of Route 5
Linaprazan mesylate
Reactant of Route 6
Linaprazan mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.